DBCO-PEG4-Ahx-DM1

Description

BenchChem offers high-quality DBCO-PEG4-Ahx-DM1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DBCO-PEG4-Ahx-DM1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C68H89ClN6O17 |

|---|---|

Molecular Weight |

1297.9 g/mol |

IUPAC Name |

[(2R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate |

InChI |

InChI=1S/C68H89ClN6O17/c1-45-17-16-22-56(85-8)68(83)43-55(90-66(82)72-68)46(2)64-67(4,92-64)57(42-62(80)74(6)53-40-48(39-45)41-54(84-7)63(53)69)91-65(81)47(3)73(5)60(78)23-10-9-15-29-70-59(77)28-31-86-33-35-88-37-38-89-36-34-87-32-30-71-58(76)26-27-61(79)75-44-51-20-12-11-18-49(51)24-25-50-19-13-14-21-52(50)75/h11-14,16-22,40-41,46-47,55-57,64,83H,9-10,15,23,26-39,42-44H2,1-8H3,(H,70,77)(H,71,76)(H,72,82)/b22-16+,45-17+/t46-,47+,55?,56-,57+,64?,67+,68+/m1/s1 |

InChI Key |

HAGWYLKCEZXKPL-GIYGEEODSA-N |

Isomeric SMILES |

C[C@@H]1C2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)\C)OC)(NC(=O)O2)O |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)C)OC)(NC(=O)O2)O |

Origin of Product |

United States |

An In-depth Technical Guide to DBCO-PEG4-Ahx-DM1: Structure, Properties, and Applications in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of DBCO-PEG4-Ahx-DM1, a pre-eminent drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This document details its chemical structure, physicochemical properties, and mechanism of action. Furthermore, it offers detailed experimental protocols for antibody conjugation and characterization, alongside a summary of its cytotoxic effects and in vivo efficacy. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective application of this potent ADC payload.

Introduction

Antibody-drug conjugates are a transformative class of biotherapeutics engineered for the targeted delivery of cytotoxic agents to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. The judicious selection of the cytotoxic payload and the linker technology is paramount to the success of an ADC. DBCO-PEG4-Ahx-DM1 is a state-of-the-art drug-linker conjugate that integrates a potent microtubule inhibitor, DM1, with a versatile linker system designed for bioorthogonal "click" chemistry.

The DBCO (Dibenzocyclooctyne) moiety facilitates a highly efficient and specific copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-modified antibodies. The PEG4 (tetraethylene glycol) spacer enhances the hydrophilicity of the molecule, which can improve the solubility and pharmacokinetic profile of the resulting ADC. The Ahx (aminohexanoic acid) component provides an additional spacer. The payload, DM1 (a maytansinoid derivative), is a potent anti-mitotic agent that induces cell death by inhibiting tubulin polymerization.

Chemical Structure and Physicochemical Properties

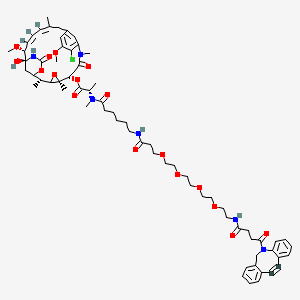

The chemical structure of DBCO-PEG4-Ahx-DM1 is a critical determinant of its function, enabling the precise and stable linkage of the DM1 payload to a targeting antibody.

Caption: Chemical structure of DBCO-PEG4-Ahx-DM1.

Physicochemical Properties

A summary of the key physicochemical properties of DBCO-PEG4-Ahx-DM1 is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C68H89ClN6O17 | [1] |

| Molecular Weight | 1297.92 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO (100 mg/mL) | [2][3] |

| Storage (Powder) | -20°C for up to 3 years | |

| Storage (In Solvent) | -80°C for up to 6 months |

Mechanism of Action

The therapeutic effect of an ADC constructed with DBCO-PEG4-Ahx-DM1 is realized through a multi-step process that begins with antibody-mediated targeting and culminates in the cytotoxic action of the DM1 payload.

Caption: Mechanism of action of a DBCO-PEG4-Ahx-DM1 ADC.

Once the ADC binds to a specific antigen on the surface of a cancer cell, the ADC-antigen complex is internalized, typically via endocytosis. The ADC is then trafficked to the lysosome, where the antibody component is degraded by proteases, leading to the release of the DM1 payload. Free DM1 then binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of DBCO-PEG4-Ahx-DM1 to an antibody and the subsequent characterization of the resulting ADC.

Antibody-Linker Conjugation via SPAAC

This protocol describes the conjugation of an azide-modified antibody with DBCO-PEG4-Ahx-DM1.

Materials:

-

Azide-modified monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

DBCO-PEG4-Ahx-DM1

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Desalting columns or centrifugal filter units for buffer exchange and purification

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in an appropriate buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or centrifugal filter unit.

-

-

DBCO-PEG4-Ahx-DM1 Stock Solution Preparation:

-

Prepare a 10 mM stock solution of DBCO-PEG4-Ahx-DM1 in anhydrous DMSO immediately before use.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the DBCO-PEG4-Ahx-DM1 stock solution to the azide-modified antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification of the ADC:

-

Remove unreacted DBCO-PEG4-Ahx-DM1 and any aggregates by size-exclusion chromatography (SEC) or using a desalting column. The purified ADC should be stored under appropriate conditions (typically at 4°C for short-term storage or -80°C for long-term storage).

-

Caption: Experimental workflow for ADC synthesis.

Characterization of the ADC

4.2.1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the DAR of ADCs.

Materials:

-

HIC column (e.g., Butyl-NPR)

-

HPLC system with a UV detector

-

Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

Procedure:

-

Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

-

Chromatographic Conditions:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Inject the ADC sample.

-

Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

-

Monitor the elution profile at 280 nm.

-

-

Data Analysis:

-

Integrate the peak areas corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).

-

Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100

-

Caption: Workflow for DAR determination by HIC-HPLC.

In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the in vitro potency of the ADC on a target cancer cell line.

Materials:

-

Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)

-

Control cell line (antigen-negative)

-

Complete cell culture medium

-

96-well cell culture plates

-

ADC and control antibody

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

-

Cell Seeding: Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Remove the old medium from the cells and add the antibody solutions. Include untreated cells as a control.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.

-

Data Analysis:

-

Normalize the data to the untreated control wells.

-

Plot the cell viability against the antibody concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

-

Quantitative Data

The following tables summarize representative quantitative data for DM1-containing ADCs from various studies.

In Vitro Cytotoxicity of DM1-ADCs

| Cell Line | Antigen | ADC | IC50 (nM) | Reference |

| SK-BR-3 | HER2 | Trastuzumab-DM1 | ~0.05 - 0.08 | |

| BT474 | HER2 | Trastuzumab-DM1 | ~0.5 - 0.8 | |

| Karpas 299 | CD30 | Anti-CD30-MCC-DM1 | 0.06 | |

| N87 | HER2 | H32-DM1 | Not specified | |

| JIMT-1 | HER2 | Trastuzumab-DM1 | Potent inhibition |

In Vivo Efficacy of Trastuzumab-DM1 in Mouse Xenograft Models

| Tumor Model | Treatment | Dose | Outcome | Reference |

| KPL-4 (human breast cancer) | Single i.v. injection | 15 mg/kg | Complete tumor regression | |

| JIMT-1 (trastuzumab-resistant) | Not specified | Not specified | Significant tumor growth inhibition | |

| MMTV-HER2 (trastuzumab-resistant) | Once every 3 weeks (3 injections) | 1-30 mg/kg | Dose-dependent tumor response | |

| BT-474 EEI (trastuzumab-resistant) | Once every 3 weeks (3 injections) | 0.3-15 mg/kg | Dose-dependent tumor response |

Conclusion

DBCO-PEG4-Ahx-DM1 is a highly effective and versatile drug-linker conjugate for the development of next-generation antibody-drug conjugates. Its well-defined structure, favorable physicochemical properties, and potent mechanism of action make it an invaluable tool for researchers and drug developers in the field of oncology. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the successful implementation of this technology in the creation of novel and impactful cancer therapies.

References

Unraveling the Intricacies of Targeted Cytotoxicity: A Technical Guide to the DBCO-PEG4-Ahx-DM1 Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of the DBCO-PEG4-Ahx-DM1 drug-linker conjugate, a sophisticated tool in the development of next-generation Antibody-Drug Conjugates (ADCs). By dissecting its constituent components, we will explore the intricate process from targeted delivery to potent cytotoxicity. This guide provides a comprehensive overview of its function, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Components and Their Strategic Roles

The DBCO-PEG4-Ahx-DM1 conjugate is a meticulously designed construct, with each component playing a crucial role in the overall efficacy and safety profile of the resulting ADC.

-

Dibenzocyclooctyne (DBCO): The Gateway for Bioconjugation DBCO is the linchpin for attaching the drug-linker to the antibody. It is a key reagent in copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction allows for the formation of a stable, covalent triazole linkage with an azide-modified antibody under physiological conditions[1][2]. The primary advantage of this copper-free approach is the avoidance of copper-induced cytotoxicity and protein aggregation, ensuring the integrity and function of the monoclonal antibody[1].

-

PEG4 (Polyethylene Glycol, 4 Units): The Pharmacokinetic Modulator The inclusion of a four-unit polyethylene glycol (PEG) spacer serves multiple critical functions. Primarily, it enhances the hydrophilicity of the ADC, which is particularly important when conjugating hydrophobic payloads like DM1[3][4]. This increased water solubility helps to prevent aggregation and improves the overall stability of the ADC in circulation. Furthermore, PEG linkers can create a protective hydrophilic shield around the payload, potentially reducing immunogenicity and improving pharmacokinetic properties, leading to a longer circulation half-life.

-

Aminohexanoic Acid (Ahx): The Flexible Spacer Aminohexanoic acid (Ahx) acts as a flexible and hydrophobic spacer within the linker construct. Its primary role is to provide spatial separation between the bulky antibody and the cytotoxic payload. This separation can mitigate steric hindrance, ensuring that the antibody's binding affinity to its target antigen is not compromised by the presence of the drug. The flexibility of the Ahx component can also facilitate the correct positioning of the DM1 payload for its intracellular target engagement upon release.

-

DM1 (Mertansine): The Cytotoxic Warhead DM1 is a highly potent cytotoxic agent, a derivative of maytansine, that targets microtubules. Its mechanism of action involves binding to tubulin, a key component of microtubules. This binding disrupts microtubule dynamics, inhibiting their polymerization and leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis (programmed cell death). DM1 is designed for targeted delivery via ADCs to minimize the systemic toxicity associated with unconjugated maytansinoids.

The Stepwise Mechanism of Action of a DBCO-PEG4-Ahx-DM1-based ADC

The therapeutic effect of an ADC constructed with DBCO-PEG4-Ahx-DM1 is a multi-step process that relies on the precise coordination of each of its components.

-

Targeted Binding and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of cancer cells. This binding triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an endosome.

-

Lysosomal Trafficking and Degradation: The endosome containing the ADC matures and fuses with a lysosome. The acidic environment and proteolytic enzymes within the lysosome lead to the degradation of the antibody component of the ADC.

-

Payload Release (Non-Cleavable Linker Context): The DBCO-PEG4-Ahx linker is a non-cleavable linker. This means that the release of the cytotoxic payload is not dependent on a specific chemical trigger within the linker itself but rather on the complete proteolytic degradation of the antibody in the lysosome. This process releases the DM1 payload, still attached to the linker and a residual amino acid from the antibody.

-

Intracellular Cytotoxicity: Once released into the cytoplasm, the DM1-linker-amino acid metabolite binds to tubulin, exerting its potent anti-mitotic effect. This disruption of the microtubule network leads to cell cycle arrest and ultimately, apoptosis of the cancer cell.

Quantitative Data Summary

While specific quantitative data for an ADC constructed with the exact DBCO-PEG4-Ahx-DM1 linker-drug is often proprietary, the following tables provide representative data for ADCs with similar components to illustrate expected performance metrics.

Table 1: In Vitro Cytotoxicity of DM1-Containing ADCs

| ADC | Target Antigen | Cell Line | IC50 (nM) | Reference |

| Trastuzumab-emtansine (T-DM1) | HER2 | HER2-positive breast cancer cells | ~200 | |

| Representative DM1-ADC | Target X | Antigen-positive cell line | 0.1 - 10 | General Expectation |

Note: IC50 values are highly dependent on the target antigen expression levels, the specific antibody used, and the cell line being tested.

Table 2: Impact of PEG Linkers on ADC In Vivo Efficacy (Representative Data)

| ADC Construct | Linker | Tumor Growth Inhibition (%) | Reference |

| Affibody-MMAE | No PEG | Lower | |

| Affibody-PEG4-MMAE | PEG4 | Moderate Improvement | |

| Affibody-PEG10k-MMAE | PEG10k | Significant Improvement |

Note: This data illustrates the general trend that longer PEG chains can improve in vivo efficacy by enhancing pharmacokinetic properties.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and validate the mechanism of action of an ADC constructed with DBCO-PEG4-Ahx-DM1.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

-

Target antigen-positive and antigen-negative cell lines

-

Complete cell culture medium

-

ADC construct (DBCO-PEG4-Ahx-DM1 conjugated to the antibody of interest)

-

Control antibody (unconjugated)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight at 37°C, 5% CO2.

-

Prepare serial dilutions of the ADC and control antibody in complete culture medium.

-

Remove the medium from the cells and add the ADC and control antibody dilutions to the respective wells. Include wells with medium only as a blank control.

-

Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Antibody Internalization Assay (Flow Cytometry)

This assay quantifies the amount of ADC that is internalized by the target cells over time.

Materials:

-

Target antigen-positive cell line

-

Fluorescently labeled ADC (e.g., with Alexa Fluor 488)

-

Complete cell culture medium

-

Cold PBS

-

Trypsin-EDTA

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Prepare a working solution of the fluorescently labeled ADC in complete culture medium.

-

Remove the medium from the cells and add the ADC solution.

-

Incubate the plate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). As a negative control for internalization, incubate one set of cells at 4°C for the longest time point.

-

At each time point, wash the cells twice with cold PBS to stop internalization and remove surface-bound ADC.

-

Detach the cells using trypsin-EDTA, neutralize with complete medium, and transfer to flow cytometry tubes.

-

Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population. An increase in MFI over time at 37°C compared to the 4°C control indicates internalization.

Experimental Workflow and Logical Relationships

The development and characterization of an ADC follow a logical progression of experiments to validate its efficacy and mechanism of action.

Conclusion

The DBCO-PEG4-Ahx-DM1 drug-linker conjugate represents a sophisticated and highly engineered component for the construction of antibody-drug conjugates. Its design leverages the stability and specificity of copper-free click chemistry for conjugation, the pharmacokinetic benefits of PEGylation, the spatial advantages of an aminohexanoic acid spacer, and the potent cytotoxicity of the DM1 payload. A thorough understanding of its multi-step mechanism of action, from targeted delivery to intracellular payload release and cytotoxicity, is paramount for the rational design and successful clinical translation of novel ADCs. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive evaluation of ADCs utilizing this advanced linker-drug technology.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Dibenzocyclooctyne (DBCO) in Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dibenzocyclooctyne (DBCO) and its central role in copper-free click chemistry, a bioorthogonal reaction platform that has revolutionized bioconjugation, diagnostics, and drug development.

Introduction: The Advent of Copper-Free Click Chemistry

Click chemistry, a concept introduced by K. Barry Sharpless in 2001, describes a class of reactions that are highly reliable, selective, and efficient.[1][2] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the cytotoxicity of the copper catalyst limits its application in living systems.[2][3][4] This limitation spurred the development of copper-free click chemistry, formally known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). In this realm, DBCO has emerged as a key reagent, enabling rapid and bioorthogonal conjugations without the need for a toxic metal catalyst.

The Core Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The high reactivity of DBCO is attributed to the significant ring strain within its cyclooctyne structure. This inherent strain is released upon the [3+2] cycloaddition reaction with an azide, forming a stable triazole linkage. This process is a concerted cycloaddition, meaning it does not involve a metal intermediate. The reaction is highly selective, with the DBCO and azide moieties reacting exclusively with each other, even in the complex milieu of biological systems. This bioorthogonality ensures that DBCO does not interfere with native biological processes.

Key Advantages of DBCO in Bioconjugation

The unique properties of DBCO make it an invaluable tool for researchers. Its primary advantages include:

-

Biocompatibility : The elimination of the cytotoxic copper catalyst makes it ideal for in vivo applications, including live cell imaging and targeted drug delivery.

-

High Efficiency and Fast Kinetics : The strain-promoted nature of the reaction leads to high yields and rapid reaction rates, even at low concentrations.

-

Bioorthogonality : DBCO and azides are abiotic functional groups that do not react with naturally occurring functional groups in biological systems, ensuring high specificity.

-

Stability : Both DBCO- and azide-functionalized molecules exhibit long-term stability under physiological conditions.

-

Mild Reaction Conditions : The reaction proceeds efficiently in aqueous buffers at physiological temperature and pH.

Applications in Research and Drug Development

The versatility of DBCO-mediated copper-free click chemistry has led to its widespread adoption in various fields:

-

Bioconjugation : The precise and efficient labeling of biomolecules such as proteins, nucleic acids, and lipids.

-

Drug Discovery and Development : The synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). DBCO linkers can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.

-

Molecular Imaging : The attachment of imaging agents to targeting ligands for in vivo imaging applications.

-

Materials Science : The functionalization of surfaces, hydrogels, and nanoparticles. For instance, DBCO-functionalized gold nanoparticles can be used for targeted drug delivery and biosensing.

-

Radiolabeling : The efficient incorporation of radioisotopes into biomolecules for applications in diagnostics and therapy.

Quantitative Data

The efficiency and kinetics of DBCO-based reactions are critical for experimental design. The following tables summarize key quantitative data.

Table 1: Reaction Kinetics of DBCO with Azides

| Reactants | Second-Order Rate Constant (k₂) | Conditions | Reference(s) |

| DBCO with Benzyl Azide | 0.24 M⁻¹s⁻¹ | CH₃CN:H₂O (3:1) | |

| DBCO with Phenyl Azide | 0.033 M⁻¹s⁻¹ | CH₃CN:H₂O (3:1) |

Table 2: Stability of DBCO-Conjugates

| Parameter | Value | Conditions | Reference(s) |

| DBCO modified goat IgG reactivity loss | 3-5% | Over 4 weeks at 4°C or -20°C | |

| Half-life of DBCO-Azide linkage in presence of GSH | ~71 minutes | Serum | |

| BCN-Azide linkage half-life in presence of GSH | ~6 hours | Serum |

Note: BCN (Bicyclononyne) is another strained alkyne used in copper-free click chemistry and is shown for comparison.

Table 3: General Reaction Parameters

| Parameter | Recommended Value | Notes | Reference(s) |

| Reaction Time | 2 - 12 hours | Can be longer at 4°C to improve efficiency | |

| Molar Excess of DBCO Reagent (for protein labeling) | 10 to 50-fold | Dependent on protein concentration | |

| Molar Excess of Azide Reagent (for conjugation) | 1.5 to 4-fold | Relative to the DBCO-labeled molecule | |

| UV-Vis Absorbance Maximum for DBCO | ~310 nm | Useful for monitoring the reaction and determining the degree of labeling |

Experimental Protocols

The following are detailed methodologies for common experimental procedures involving DBCO.

Protocol 1: Labeling of an Amine-Containing Protein with DBCO-NHS Ester

This protocol describes the labeling of a protein, such as an antibody, with a DBCO-NHS ester, which reacts with primary amines (e.g., lysine residues).

Materials:

-

Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

DBCO-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or spin filtration device

Procedure:

-

Prepare the Protein Solution : Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.

-

Prepare the DBCO-NHS Ester Stock Solution : Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Conjugation Reaction :

-

Add a 10- to 50-fold molar excess of the DBCO-NHS ester solution to the protein solution. For protein concentrations ≤ 5 mg/mL, a 10-fold molar excess is recommended, while for concentrations < 5 mg/mL, a 20- to 50-fold excess may be necessary.

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

-

-

Quench the Reaction : Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.

-

Purify the DBCO-labeled Protein : Remove the excess, unreacted DBCO-NHS ester and quenching agent using a desalting column or spin filtration.

-

Characterization and Storage : Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for DBCO). Store the DBCO-functionalized protein at -20°C, avoiding buffers containing azides.

Protocol 2: Copper-Free Click Chemistry Conjugation

This protocol describes the reaction between the DBCO-activated protein and an azide-functionalized molecule.

Materials:

-

Purified DBCO-labeled protein

-

Azide-functionalized molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare the Reactants : Prepare the azide-containing sample in the reaction buffer.

-

Click Reaction :

-

Add the DBCO-labeled protein to the azide-functionalized molecule. A 1.5- to 4-fold molar excess of the azide reagent is recommended.

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.

-

-

Purification : Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove any unreacted starting materials.

-

Validation : Validate the formation of the conjugate using techniques such as SDS-PAGE, which should show a shift in molecular weight, or HPLC.

Conclusion

DBCO has become an indispensable reagent in the field of chemical biology and drug development. Its role in facilitating copper-free click chemistry has provided researchers with a powerful tool for the precise and efficient modification of biomolecules in their native environments. The continued development of DBCO-based reagents and methodologies promises to further expand the horizons of bioconjugation and its applications in medicine and biotechnology.

References

The Pivotal Role of the PEG4 Spacer in Drug-Linker Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, the efficacy of drug-linker conjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), is critically dependent on the thoughtful design of each component. The linker, which bridges the targeting moiety to the therapeutic payload, is a key determinant of the conjugate's overall performance, influencing its stability, solubility, pharmacokinetics, and ultimately, its therapeutic index. Among the various linker technologies, the incorporation of a discrete polyethylene glycol (PEG) spacer, particularly a tetra-ethylene glycol (PEG4) unit, has become a cornerstone strategy for optimizing the properties of these complex biologics.

This technical guide provides an in-depth exploration of the function of the PEG4 spacer in drug-linker conjugates. It details the physicochemical advantages conferred by this hydrophilic spacer, presents quantitative data on its impact on conjugate performance, outlines detailed experimental protocols for its use, and visualizes its role in relevant biological pathways and experimental workflows.

Core Functions of the PEG4 Spacer

The inclusion of a PEG4 spacer in a drug-linker conjugate imparts several crucial benefits that address common challenges in the development of these therapeutics.[1] These advantages primarily stem from the inherent properties of the polyethylene glycol chain: its hydrophilicity, flexibility, and defined length.

Enhanced Hydrophilicity and Solubility: One of the most significant contributions of the PEG4 spacer is the increased hydrophilicity it confers upon the conjugate.[1][2] Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation of the conjugate, compromising its stability and manufacturability.[3] The PEG4 spacer acts as a solubilizing agent, creating a hydration shell that shields the hydrophobic drug and prevents aggregation.[4] This improved solubility is particularly critical for developing ADCs with higher drug-to-antibody ratios (DARs).

Improved Pharmacokinetics: The PEGylation of bioconjugates is a well-established strategy to improve their pharmacokinetic profile. The hydrophilic nature of the PEG4 spacer increases the hydrodynamic radius of the conjugate, which can reduce its clearance rate and extend its circulation half-life. This leads to increased overall drug exposure (Area Under the Curve - AUC) at the target site, potentially enhancing therapeutic efficacy.

Reduced Steric Hindrance: The defined length of the PEG4 spacer provides critical spatial separation between the targeting molecule (e.g., an antibody) and the payload. This separation is crucial for maintaining the biological activity of the antibody by preventing the payload from interfering with its antigen-binding site. This spacing also ensures that the payload is accessible to its target once the conjugate reaches its destination. In the context of PROTACs, the linker length is critical for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Modulation of Drug-to-Antibody Ratio (DAR): While the conjugation chemistry and the number of available sites on the antibody are primary determinants of the DAR, the inclusion of a PEG spacer can influence the efficiency of the conjugation reaction. For some hydrophobic linker-payloads, the presence of a PEG spacer can improve their solubility in aqueous conjugation buffers, potentially leading to higher and more homogenous DAR values.

Quantitative Impact of PEG4 Spacers

The benefits of incorporating a PEG4 spacer are not merely qualitative. Numerous studies have provided quantitative data demonstrating the positive impact of PEGylation on the performance of drug-linker conjugates. The following tables summarize key findings from comparative studies.

Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics

| ADC Construct (DAR 8) | PEG Chain Length | Mean Residence Time (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) |

| Non-binding IgG Control | N/A | 330 | 12,000 | 5.3 |

| ADC with PEG2 Linker | 2 units | 100 | 3,500 | 17 |

| ADC with PEG4 Linker | 4 units | 160 | 5,600 | 11 |

| ADC with PEG8 Linker | 8 units | 280 | 9,800 | 6.1 |

| ADC with PEG12 Linker | 12 units | 280 | 9,800 | 6.0 |

Data adapted from a study optimizing a glucuronide-MMAE linker, demonstrating that increasing PEG length improves pharmacokinetic parameters, with a plateau effect observed around 8 PEG units.

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

| ADC Construct | Linker Type | Target Cell Line | IC50 (nM) |

| Trastuzumab-MMAE | Non-cleavable, PEGylated (e.g., with PEG4) | HER2-positive (e.g., BT-474) | Typically 0.1 - 10 |

| Trastuzumab-MMAE | Cleavable (e.g., Val-Cit) | HER2-positive (e.g., BT-474) | Typically 0.01 - 1 |

| Trastuzumab-MMAE | Non-cleavable, Non-PEGylated (e.g., SMCC) | HER2-positive (e.g., BT-474) | Typically 0.5 - 20 |

Note: IC50 values are illustrative and can vary significantly based on the specific antibody, payload, linker chemistry, DAR, and cell line used. Generally, cleavable linkers can exhibit higher in vitro potency. Lower IC50 values indicate higher potency.

Table 3: Impact of PEGylation on ADC Aggregation

| ADC Construct | Linker Type | Stress Condition | % Aggregate Formation |

| Trastuzumab-DM1 | Non-PEGylated Linker | Thermal Stress (e.g., 40°C) | High (e.g., >10%) |

| Trastuzumab-DM1 | Pendant PEG (e.g., 2 x 12 units) Linker | Thermal Stress (e.g., 40°C) | Low (e.g., <5%) |

Data adapted from studies showing that PEGylated linkers, particularly in a pendant configuration, significantly reduce the propensity for ADC aggregation under stress conditions.

Experimental Protocols

The successful implementation of PEG4 spacers in drug-linker conjugates relies on robust and well-defined experimental protocols. The two most common conjugation chemistries involve the reaction of N-hydroxysuccinimide (NHS) esters with primary amines (e.g., lysine residues on antibodies) and the reaction of maleimides with sulfhydryl groups (e.g., from reduced cysteine residues).

Protocol 1: NHS-Ester-PEG4 Conjugation to Primary Amines

This protocol describes the conjugation of an amine-reactive PEG4 linker (e.g., NHS-PEG4-Payload) to an antibody.

Materials:

-

Antibody solution (2-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)

-

NHS-PEG4-Linker stock solution (10 mM in anhydrous DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography (SEC) column)

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange into a suitable reaction buffer (e.g., PBS, pH 7.4).

-

NHS-Ester-PEG4-Linker Preparation: Allow the vial of NHS-ester-PEG4-linker to equilibrate to room temperature before opening to prevent moisture condensation. Just prior to use, dissolve the linker in anhydrous DMSO to a concentration of 10 mM.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS-PEG4-linker stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody-linker pair.

-

Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.

-

Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Purify the resulting ADC from excess linker and quenching reagent using a desalting column or SEC.

-

Characterization: Characterize the purified ADC to determine the protein concentration, average DAR, and percentage of aggregation using techniques such as UV-Vis spectroscopy, mass spectrometry, and SEC.

Protocol 2: Maleimide-PEG4 Conjugation to Sulfhydryl Groups

This protocol describes the conjugation of a maleimide-functionalized PEG4 linker to a reduced antibody.

Materials:

-

Antibody solution (2-10 mg/mL in a suitable buffer, e.g., PBS)

-

Reducing agent (e.g., TCEP)

-

Maleimide-PEG4-Linker stock solution (10 mM in DMSO)

-

Quenching solution (e.g., N-acetylcysteine or cysteine)

-

Purification system (e.g., SEC column)

Procedure:

-

Antibody Reduction: Partially reduce the antibody by adding a controlled molar excess of a reducing agent like TCEP to expose free sulfhydryl groups in the hinge region. Incubate for 1-2 hours at 37°C.

-

Removal of Reducing Agent: Remove the excess reducing agent using a desalting column, buffer exchanging the reduced antibody into a conjugation buffer (e.g., PBS with EDTA, pH 7.0).

-

Maleimide-PEG4-Linker Preparation: Prepare a 10 mM stock solution of the Maleimide-PEG4-linker in DMSO immediately before use.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG4-linker stock solution to the reduced antibody solution.

-

Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.

-

Quenching: Quench the reaction by adding a quenching solution to cap any unreacted maleimide groups.

-

Purification: Purify the ADC using SEC to remove unreacted linker and other small molecules.

-

Characterization: Characterize the purified ADC for protein concentration, DAR, and aggregation as described in Protocol 1.

Visualization of Pathways and Workflows

Understanding the biological context and the experimental processes involved in the development of drug-linker conjugates is crucial. The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and a general experimental workflow.

Caption: Mechanism of a HER2-targeted ADC with a PEG4 spacer.

Caption: PROTAC-mediated targeted protein degradation.

Caption: A streamlined workflow for ADC development and evaluation.

Conclusion

The PEG4 spacer, though a relatively small component in the intricate architecture of a drug-linker conjugate, plays a disproportionately large role in its ultimate therapeutic success. By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, and pharmacokinetics. The strategic incorporation of a PEG4 spacer can lead to conjugates with improved therapeutic windows, characterized by enhanced efficacy and reduced toxicity. The detailed protocols and workflows provided in this guide offer a practical framework for the application of PEG4 technology in the rational design of next-generation targeted therapies. As the field of drug-linker conjugates continues to evolve, the versatile and beneficial properties of the PEG4 spacer will undoubtedly ensure its continued prominence as a critical tool for drug development professionals.

References

Mertansine (DM1) as a Microtubule Inhibitor: A Technical Guide

Executive Summary

Mertansine, also known as DM1, is a potent thiol-containing maytansinoid that functions as a highly effective microtubule inhibitor.[1][2] Derived from the natural product maytansine, DM1 was developed to mitigate the systemic toxicity associated with its parent compound while enabling targeted delivery to cancer cells.[3] It is a critical component of several antibody-drug conjugates (ADCs), where it is linked to a monoclonal antibody that directs the cytotoxic payload specifically to tumor cells.[1] Mertansine exerts its antimitotic effects by binding to tubulin and disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] This technical guide provides an in-depth overview of the mechanism of action of mertansine, quantitative data on its efficacy, and detailed protocols for key experimental assays relevant to its study.

Introduction to Microtubule Dynamics and Mertansine

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is crucial for a variety of essential cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. The critical role of microtubule dynamics in mitosis makes them a prime target for anticancer therapies.

Microtubule-targeting agents (MTAs) are a class of drugs that interfere with these dynamics. They are broadly categorized as either microtubule-stabilizing or -destabilizing agents. Mertansine (DM1) falls into the latter category. It is a derivative of maytansine, a natural ansa macrolide that showed potent anticancer activity but was limited by severe systemic toxicity in clinical trials. The synthesis of DM1 introduced a thiol group, allowing it to be conjugated to antibodies, thereby creating ADCs that selectively deliver the potent cytotoxic agent to cancer cells, increasing the therapeutic window.

Mechanism of Action

Mertansine's primary mechanism of action is the inhibition of tubulin polymerization. It binds to the maytansine site on β-tubulin, which is distinct from other well-characterized binding sites for agents like colchicine and vinca alkaloids. By occupying this site, mertansine sterically hinders the longitudinal interactions between tubulin dimers, effectively preventing their assembly into microtubules.

At sub-nanomolar concentrations, mertansine and its metabolites potently suppress the dynamic instability of microtubules. This involves the suppression of key dynamic parameters, including the rates of microtubule growth and shortening, as well as the frequencies of "catastrophe" (the switch from growth to shortening) and "rescue" (the switch from shortening to growth). The high-affinity binding of mertansine to the ends of microtubules is thought to be responsible for this potent suppression of dynamics. The disruption of microtubule function leads to a cascade of cellular events:

-

Mitotic Block: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis.

-

Cell Cycle Arrest: Cells accumulate in the G2/M phase of the cell cycle.

-

Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Caption: Mechanism of action of Mertansine (DM1) as a microtubule inhibitor.

Quantitative Data

The potency of mertansine has been quantified through various in vitro assays. The following tables summarize key data on its tubulin polymerization inhibition, binding affinity, and cytotoxicity in cancer cell lines.

Table 1: In Vitro Tubulin Polymerization Inhibition

This table presents the half-maximal inhibitory concentration (IC50) values for the inhibition of microtubule assembly by DM1 and related maytansinoids.

| Compound | IC50 (µM) | Comments | Reference |

| Maytansine | 1.0 ± 0.02 | Parent compound. | |

| S-methyl DM1 | 4.0 ± 0.1 | A cellular metabolite of DM1 conjugates. | |

| S-methyl DM4 | 1.7 ± 0.4 | A cellular metabolite of DM4 conjugates. |

Table 2: Binding Affinity to Tubulin and Microtubules

This table shows the dissociation constants (KD) for the binding of DM1 and maytansine to tubulin and assembled microtubules. Lower KD values indicate higher binding affinity.

| Compound | Target | KD (µM) | Comments | Reference |

| Maytansine | Tubulin | 0.86 ± 0.23 | Binding to soluble tubulin dimers. | |

| S-methyl DM1 | Tubulin | 0.93 ± 0.22 | Binding to soluble tubulin dimers. | |

| S-methyl DM1 | Microtubules | 0.1 ± 0.05 | High-affinity binding to sites on assembled microtubules (likely ends). |

Table 3: In Vitro Cytotoxicity (IC50) of DM1 and T-DM1

This table summarizes the half-maximal inhibitory concentration (IC50) values of free DM1 and the antibody-drug conjugate Trastuzumab Emtansine (T-DM1) against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 | Reference |

| DM1 | B16F10 | Melanoma | 0.092 µg/mL | |

| DM1 | Multiple Lines | Various | 0.79–7.2 nM | |

| DM1 | KB | Epidermoid Carcinoma | 1.1 nM | |

| T-DM1 | KMCH-1 | Biliary Tract Cancer (HER2-high) | 0.031 µg/mL | |

| T-DM1 | Mz-ChA-1 | Biliary Tract Cancer (HER2-high) | 1.3 µg/mL | |

| T-DM1 | KKU-100 | Biliary Tract Cancer (HER2-low) | 4.3 µg/mL | |

| T-DM1 | MDA-MB-361 | Breast Cancer | ~0.2 nM (initial) | |

| T-DM1 | SK-BR-3 | Breast Cancer (HER2 3+) | <10 nM | |

| T-DM1 | BT-474 | Breast Cancer | ~10 nM |

Experimental Protocols

Accurate characterization of microtubule-targeting agents relies on standardized and reproducible experimental protocols. This section details the methodologies for key in vitro and cell-based assays.

In Vitro Tubulin Polymerization Assay (Absorbance-Based)

This biochemical assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system by monitoring changes in light absorbance.

Materials:

-

Lyophilized porcine tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol)

-

Guanosine triphosphate (GTP) solution (10 mM)

-

Mertansine (DM1) stock solution (in DMSO)

-

96-well, half-area, clear-bottom microplate

-

Temperature-controlled spectrophotometer or plate reader capable of reading at 340 nm

Procedure:

-

Reagent Preparation: Reconstitute tubulin in G-PEM buffer to a final concentration of 4 mg/mL (40 µM). Prepare a 1 mM working solution of GTP in G-PEM buffer. Prepare serial dilutions of DM1 in G-PEM buffer; include a DMSO-only vehicle control. Keep all reagents on ice.

-

Reaction Setup: In a pre-chilled 96-well plate on ice, add the desired concentration of DM1 or vehicle control.

-

Initiation: To initiate polymerization, add the tubulin solution and GTP (final concentration 1 mM) to each well. Mix gently by pipetting.

-

Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot absorbance (OD340) as a function of time. The rate and extent of polymerization in the presence of DM1 are compared to the vehicle control to determine the inhibitory effect. The IC50 value is calculated from a dose-response curve.

Caption: Workflow for the in vitro tubulin polymerization assay.

Quantitative Cell-Based Microtubule Content Assay

This assay quantifies the amount of intact microtubules within cells following drug treatment, providing a cellular-level assessment of a compound's depolymerizing activity.

Materials:

-

Adherent cells (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

96-well black, clear-bottom microplates

-

Mertansine (DM1) stock solution (in DMSO)

-

Microtubule-stabilizing extraction buffer (e.g., OPT buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, 0.5% Triton X-100, 10% glycerol, pH 6.8)

-

4% formaldehyde in PBS

-

Primary antibody: anti-α-tubulin antibody

-

Secondary antibody: HRP-conjugated or fluorescently-labeled secondary antibody

-

Luminescent or fluorescent substrate

-

Luminometer or fluorescence plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well microplate at an appropriate density (e.g., 7,500 cells/well) and incubate for 24 hours.

-

Compound Treatment: Treat cells with a range of DM1 concentrations (e.g., 1 nM to 5000 nM) and a DMSO vehicle control for a short duration (e.g., 30 minutes) at 37°C.

-

Permeabilization and Lysis: Aspirate the medium and gently add pre-warmed (37°C) microtubule-stabilizing extraction buffer to each well for 10 minutes. This step lyses the cells while preserving the polymerised microtubule network and washing away soluble tubulin dimers.

-

Fixation: Aspirate the buffer and fix the remaining cellular structures with 4% formaldehyde for at least 20 minutes at room temperature.

-

Immunostaining: Wash the wells with PBS containing 0.1% Tween-20. Block non-specific binding with a blocking buffer (e.g., PBS with 3% BSA). Incubate with a primary anti-α-tubulin antibody, followed by incubation with an appropriate secondary antibody.

-

Detection: Add the chemiluminescent or fluorescent substrate and immediately measure the signal using a plate reader.

-

Data Analysis: The signal intensity is proportional to the amount of polymerized tubulin remaining in the cells. Results are often expressed as a percentage of the resistant microtubule network compared to the DMSO control. An IC50 value, the concentration at which 50% of the microtubule network is depolymerized, can be calculated.

Caption: Workflow for the quantitative cell-based microtubule content assay.

Cell Viability / Cytotoxicity Assay

This assay measures the dose-dependent effect of a compound on cell proliferation and viability.

Materials:

-

Cancer cell lines of interest

-

96-well clear cell culture plates

-

Mertansine (DM1) stock solution (in DMSO)

-

Cell viability reagent (e.g., PrestoBlue™, MTT, CellTiter-Glo®)

-

Plate reader (absorbance, fluorescence, or luminescence)

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Addition: Add serial dilutions of DM1 to the wells. Include a vehicle-only control and a no-cell background control.

-

Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measurement: Measure the absorbance, fluorescence, or luminescence using a plate reader.

-

Data Analysis: After subtracting background, calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.

Conclusion

Mertansine (DM1) is a powerful microtubule-destabilizing agent that has been successfully harnessed as a cytotoxic payload in antibody-drug conjugates. Its well-defined mechanism of action, involving the direct inhibition of tubulin polymerization by binding to the maytansine site, leads to potent antimitotic activity and cancer cell death. The quantitative data consistently demonstrate its efficacy at nanomolar and sub-nanomolar concentrations. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of DM1 and the development of next-generation microtubule-targeting agents for cancer therapy.

References

An In-depth Technical Guide to Antibody-Drug Conjugates (ADCs)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of antibody-drug conjugates (ADCs), a rapidly advancing class of biopharmaceuticals. ADCs leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[1][2] We will delve into the core components, mechanisms of action, development and manufacturing processes, critical quality attributes, and the key experimental protocols essential for the successful research and development of these complex therapeutics.

Core Components of an Antibody-Drug Conjugate

An ADC is a tripartite molecule, meticulously designed by integrating three key components: a monoclonal antibody, a chemical linker, and a cytotoxic payload.[3][4][5] The coordinated function of these elements is paramount to the ADC's overall efficacy and safety.

-

Monoclonal Antibody (mAb) : The mAb is the targeting component, engineered to bind with high specificity and affinity to a tumor-associated antigen (TAA) that is overexpressed on the surface of cancer cells with limited expression on healthy tissues. The choice of target antigen is critical; it should exhibit high expression on tumor cells and undergo efficient internalization upon antibody binding to deliver the ADC intracellularly. IgG1 is the most common isotype used for ADCs due to its stability and favorable production methods.

-

Cytotoxic Payload : The payload is a highly potent small-molecule drug capable of inducing cell death at sub-nanomolar concentrations. These agents are often too toxic for systemic administration on their own. Common payload classes include microtubule inhibitors (e.g., auristatins like MMAE, maytansinoids like DM1) and DNA-damaging agents (e.g., calicheamicins, duocarmycins).

-

Linker : The linker covalently connects the payload to the antibody. Its design is critical for the overall performance of the ADC, as it must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while allowing for efficient payload release once inside the target cell.

Linkers are broadly categorized into two types: cleavable and non-cleavable.

-

Cleavable Linkers : These are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH in lysosomes (acid-labile hydrazones), high concentrations of reducing agents like glutathione (disulfide linkers), or the presence of specific enzymes like cathepsins (peptide linkers).

-

Non-cleavable Linkers : These linkers, such as thioether-based linkers (e.g., SMCC), require the complete lysosomal degradation of the antibody to release the payload. This process results in the release of the payload with an attached amino acid residue from the antibody.

| Linker Type | Cleavage Mechanism | Typical Location of Release | Key Characteristics |

| Cleavable | |||

| Hydrazone | Acid Hydrolysis | Endosome / Lysosome (pH 5-6) | Sensitive to acidic environments, enabling pH-dependent drug release. |

| Disulfide | Reduction | Cytoplasm (High Glutathione) | Exploits the higher reducing potential inside cells compared to the bloodstream. |

| Dipeptide (e.g., Val-Cit) | Enzymatic Cleavage (Cathepsin B) | Lysosome | High plasma stability with specific release by lysosomal proteases. |

| Non-Cleavable | |||

| Thioether (e.g., SMCC) | Proteolytic Degradation | Lysosome | Relies on complete antibody catabolism to release the payload; generally higher plasma stability. |

Mechanism of Action (MOA)

The therapeutic effect of an ADC is achieved through a multi-step process that ensures targeted cell killing.

-

Circulation and Target Binding : Following intravenous administration, the ADC circulates through the bloodstream. The mAb component selectively binds to its target antigen on the surface of cancer cells.

-

Internalization : Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically through receptor-mediated endocytosis, and trafficked into endosomal and lysosomal compartments.

-

Payload Release : Inside the lysosome, the linker is cleaved (for cleavable linkers) or the antibody is degraded (for non-cleavable linkers), releasing the active cytotoxic payload into the cytoplasm.

-

Cytotoxicity : The released payload exerts its cell-killing effect by interfering with critical cellular processes, such as disrupting microtubule polymerization or causing DNA damage, ultimately leading to apoptosis.

-

Bystander Effect : Some ADCs with membrane-permeable payloads can induce a "bystander effect," where the released drug diffuses out of the target cell and kills neighboring antigen-negative cancer cells. This is particularly beneficial in treating tumors with heterogeneous antigen expression.

ADC Development and Manufacturing Workflow

The production of an ADC is a complex, multi-step process that involves the manufacturing of the individual components followed by conjugation and purification.

Conjugation Chemistries

The method of attaching the linker-payload to the mAb is a critical process parameter. Early methods involved stochastic conjugation to endogenous lysine or cysteine residues, resulting in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites. More advanced, site-specific conjugation technologies are now employed to produce more homogeneous ADCs with a precisely controlled DAR, leading to improved pharmacokinetics and a wider therapeutic window.

Purification

Following conjugation, purification is required to remove unconjugated antibodies, excess linker-payload, and other process-related impurities. Common purification techniques include Tangential Flow Filtration (TFF) for buffer exchange and removal of small molecules, and various chromatography methods.

-

Tangential Flow Filtration (TFF) : Widely used for buffer exchange and removing unconjugated drug-linkers.

-

Hydrophobic Interaction Chromatography (HIC) : Separates ADC species based on hydrophobicity, which correlates with the number of conjugated drugs. It is effective for removing aggregates and species with different DAR values.

-

Size Exclusion Chromatography (SEC) : Used to remove aggregates and residual small molecule impurities.

-

Ion Exchange Chromatography (IEX) : Separates molecules based on charge and can remove charge variants and other impurities.

Critical Quality Attributes (CQAs) and Analytical Characterization

Ensuring the quality, safety, and efficacy of ADCs requires meticulous analytical characterization. Key CQAs include the drug-to-antibody ratio (DAR), drug load distribution, and linker stability.

Drug-to-Antibody Ratio (DAR)

DAR is one of the most important quality attributes, defining the average number of payload molecules conjugated to each antibody. It directly impacts both the potency and the safety of the ADC. A variety of analytical techniques are used to measure and characterize DAR.

| Technique | Principle | Information Provided | Advantages/Disadvantages |

| UV/Vis Spectroscopy | Measures absorbance at wavelengths specific to the antibody and the drug. | Average DAR only. | Simple and fast, but less accurate and provides no information on drug distribution. Can be skewed by free drug. |

| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity, which increases with DAR. | Average DAR, drug load distribution, and percentage of unconjugated antibody. | Standard method for cysteine-conjugated ADCs; non-denaturing. Incompatible with MS. |

| Reversed-Phase Liquid Chromatography (RP-HPLC) | Separates reduced ADC light and heavy chains based on hydrophobicity. | Average DAR and distribution at the subunit level. | Denaturing conditions. Compatible with mass spectrometry. |

| Mass Spectrometry (LC-MS) | Measures the mass of intact or fragmented ADC to determine the number of conjugated payloads. | Precise average DAR, drug load distribution, and identification of different ADC forms. | Highly accurate and provides detailed structural information. Requires specialized equipment. |

Linker Stability

The stability of the linker is crucial for minimizing off-target toxicity. Stability is assessed both in vitro (e.g., in plasma) and in vivo. Premature release of the payload in circulation is a major safety concern.

Key Experimental Protocols

Protocol: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

Objective : To determine the average DAR and drug load distribution of a cysteine-linked ADC.

Methodology :

-

System Preparation : Equilibrate an HIC column (e.g., Tosoh TSKgel Butyl-NPR) with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

-

Sample Injection : Inject the ADC sample onto the equilibrated column.

-

Elution : Elute the bound species using a decreasing salt gradient, with a low-salt mobile phase (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol). ADC species will elute in order of decreasing hydrophobicity (i.e., DAR 8, 6, 4, 2, and 0).

-

Detection : Monitor the elution profile using a UV detector at 280 nm.

-

Data Analysis : Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR using the formula: Average DAR = Σ(% Peak Area of Species * DAR of Species) / 100.

Protocol: In Vitro Cell Cytotoxicity Assay

Objective : To determine the potency (IC50) of an ADC against a target-expressing cancer cell line.

Methodology :

-

Cell Seeding : Seed target-positive cancer cells (e.g., HER2-positive SK-BR-3) in a 96-well plate and allow them to adhere overnight.

-

ADC Treatment : Prepare serial dilutions of the ADC in cell culture medium and add them to the wells. Include untreated cells and cells treated with a non-targeting control ADC as controls.

-

Incubation : Incubate the plate for a defined period (e.g., 72-120 hours) under standard cell culture conditions.

-

Viability Assessment : Measure cell viability using a suitable assay, such as one based on ATP content (e.g., CellTiter-Glo®).

-

Data Analysis : Plot the cell viability against the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol: In Vivo Linker Stability Assessment by LC-MS/MS

Objective : To quantify the premature release of free payload from an ADC in circulation in an animal model.

Methodology :

-

Animal Dosing : Administer the ADC intravenously to a relevant animal model (e.g., mice or rats).

-

Sample Collection : Collect blood samples at various time points post-administration and process them to obtain plasma.

-

Sample Preparation : Precipitate proteins from the plasma samples using an organic solvent like acetonitrile. Centrifuge to pellet the proteins and collect the supernatant, which contains the small-molecule free payload.

-

LC-MS/MS Analysis : Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Use a standard curve prepared with known concentrations of the payload to quantify its concentration in the plasma samples.

-

Data Analysis : Plot the concentration of the free payload over time to assess the rate of premature release and determine the stability of the linker in vivo.

Signaling Pathways and ADC Intervention

ADCs can exert their anti-tumor effects not only by delivering a cytotoxic payload but also by modulating the signaling pathways associated with their target antigen. For example, ADCs targeting growth factor receptors like HER2 can inhibit downstream signaling pathways critical for cell growth and survival, such as the PI3K/Akt and MAPK pathways.

Conclusion and Future Perspectives

Antibody-drug conjugates have become a cornerstone of targeted cancer therapy, with numerous approved products and a robust clinical pipeline. Future advancements are focused on several key areas: developing novel payloads with new mechanisms of action, engineering next-generation linkers with improved stability and release profiles, identifying novel tumor-specific antigens, and optimizing ADC design through site-specific conjugation to create more homogeneous and effective therapeutics. The continued integration of expertise in antibody engineering, medicinal chemistry, and cancer biology will undoubtedly fuel the development of the next generation of ADCs, offering new hope to cancer patients.

References

- 1. adcreview.com [adcreview.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]

- 4. blog.crownbio.com [blog.crownbio.com]

- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DBCO-PEG4-Ahx-DM1 for Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm shift in oncology, offering the promise of targeted chemotherapy with an enhanced therapeutic window. The exquisite specificity of a monoclonal antibody is combined with the potent cytotoxicity of a small molecule drug, delivered directly to the tumor microenvironment. A critical component of ADC design is the linker, which connects the antibody to the payload and dictates the stability, pharmacokinetics, and efficacy of the conjugate. This technical guide provides a comprehensive overview of DBCO-PEG4-Ahx-DM1, a state-of-the-art drug-linker conjugate designed for the development of next-generation ADCs.

DBCO-PEG4-Ahx-DM1 is a heterobifunctional linker-payload combination that leverages the power of copper-free click chemistry for site-specific antibody conjugation. It comprises three key components:

-

Dibenzocyclooctyne (DBCO): A cyclooctyne that enables highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-modified antibody. This copper-free click chemistry approach avoids the cellular toxicity associated with copper catalysts, making it ideal for the synthesis of therapeutic biologics.

-

Polyethylene Glycol (PEG4): A short, hydrophilic tetra-polyethylene glycol spacer. The inclusion of a PEG linker can improve the solubility and pharmacokinetic properties of the resulting ADC, potentially reducing aggregation and immunogenicity.[1][2]

-

Aminohexanoic acid (Ahx): A linear spacer that further extends the linker arm.

-

DM1 (Mertansine): A potent maytansinoid microtubule inhibitor. Upon internalization into the target cancer cell, DM1 is released and disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4]

This guide will delve into the technical details of ADCs constructed with DBCO-PEG4-Ahx-DM1, including their mechanism of action, detailed experimental protocols for their synthesis and evaluation, and a summary of the type of quantitative data required for their characterization.

Mechanism of Action

The therapeutic effect of an ADC constructed with DBCO-PEG4-Ahx-DM1 is a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.

-

Target Binding and Internalization: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking and Payload Release: Once inside the cell, the endocytic vesicle containing the ADC traffics to the lysosome. The acidic environment and lysosomal proteases degrade the antibody, leading to the release of the DM1 payload, likely as a lysine adduct of the linker-drug.

-

Microtubule Disruption and Mitotic Arrest: The released DM1 binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network is critical for several cellular functions, most notably mitotic spindle formation. Consequently, the cell cycle is arrested in the G2/M phase.[3]

-

Induction of Apoptosis and Mitotic Catastrophe: Prolonged mitotic arrest triggers a cascade of signaling events that ultimately lead to programmed cell death (apoptosis). In some cases, cells may undergo mitotic catastrophe, a form of cell death characterized by aberrant mitosis, leading to the formation of multinucleated cells and subsequent cell demise.

Signaling Pathways

The cytotoxic effects of DM1 are mediated through the intricate signaling networks governing the cell cycle and apoptosis. Below is a diagrammatic representation of the key pathways involved.

References

- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

The strain-promoted alkyne-azide cycloaddition (SPAAC) has rapidly emerged as a cornerstone of bioorthogonal chemistry, providing a powerful tool for selectively and efficiently ligating molecules in complex biological systems. This technical guide delves into the core principles of SPAAC, offering detailed experimental protocols, a comprehensive summary of kinetic data, and visualizations of its application in elucidating cellular signaling pathways.

Core Principles of Strain-Promoted Alkyne-Azide Cycloaddition

At its heart, SPAAC is a type of [3+2] cycloaddition between a strained cyclooctyne and an azide, forming a stable triazole linkage.[1] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst, making it exceptionally well-suited for applications in living systems.[1][2] The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed at physiological temperatures and pH.[3][4]

The bioorthogonal nature of SPAAC is a key advantage; the cyclooctyne and azide functional groups are largely absent from and non-reactive with native biological molecules such as proteins, nucleic acids, and lipids. This exquisite selectivity ensures that the ligation occurs only between the intended reaction partners.

The reactivity of the SPAAC reaction is critically dependent on the structure of the cyclooctyne. A variety of cyclooctynes have been developed, each with distinct reactivity, stability, and steric properties. Common examples include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN).

Quantitative Data on SPAAC Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k). This value is crucial for designing experiments where reaction times and reactant concentrations need to be precisely controlled. The following tables summarize the second-order rate constants for the reaction of various cyclooctynes with benzyl azide, a common model azide, and the effect of different reaction conditions.

Table 1: Second-Order Rate Constants for Common Cyclooctynes with Benzyl Azide

| Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| Bicyclo[6.1.0]nonyne (BCN) | 0.14 | |

| Dibenzocyclooctyne (DBCO) | ~0.1 | |

| Difluorinated Cyclooctyne (DIFO) | 0.076 | |

| DIBO | 0.17 | |

| BARAC | >1.0 | |

| Strained Alkyne-Containing Cycloparaphenylenes ([9+1]CPP) | 2.2 x 10⁻³ | |

| Strained Alkyne-Containing Cycloparaphenylenes ([11+1]CPP) | 4.5 x 10⁻⁴ |

Note: Rate constants can vary depending on the specific azide, solvent, and temperature.

Table 2: Effect of Buffer and pH on SPAAC Reaction Rates of sulfo-DBCO-amine with Azides

| Buffer (pH 7) | Rate Constant with 1-azido-1-deoxy-β-D-glucopyranoside (M⁻¹s⁻¹) | Rate Constant with 3-azido-L-alanine (M⁻¹s⁻¹) | Reference |

| PBS | 0.85 | 0.32 | |

| HEPES | 1.22 | 0.55 | |

| DMEM | 0.97 | 0.59 | |

| RPMI | 0.77 | 0.27 |

Note: Higher pH values generally increased reaction rates, except in HEPES buffer. The electron-donating capacity of the azide also influences the reaction rate.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key SPAAC reagents and their application in bioconjugation.

Synthesis of Activated Cyclooctynes

Protocol 1: Synthesis of anti-Bicyclo[6.1.0]nonyne-9-carboxylic acid (anti-BCN-COOH)

This three-step synthesis starts from commercially available 1,5-cyclooctadiene.

-

Step 1: Cyclopropanation of 1,5-cyclooctadiene.

-

To a solution of 1,5-cyclooctadiene in a suitable solvent (e.g., dichloromethane), add a rhodium catalyst (e.g., Rh₂(OAc)₄).

-

Slowly add ethyl diazoacetate to the mixture.

-

Stir the reaction at room temperature until completion, monitored by TLC.

-

Purify the resulting ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate by silica gel chromatography.

-

-

Step 2: Bromination of the alkene.

-

Dissolve the product from Step 1 in chloroform and cool to 0°C.

-

Add a solution of bromine in chloroform dropwise.

-

Stir the reaction at 0°C for 15 minutes and then quench with an aqueous solution of sodium thiosulfate.

-

Extract the product and purify by chromatography to yield the dibromo derivative.

-

-

Step 3: Elimination to form the alkyne and hydrolysis of the ester.

-

Dissolve the dibromo derivative in dry THF and cool to -40°C.

-

Add a solution of potassium tert-butoxide in THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with KHSO₄ solution and extract the product.

-

Purify the crude product by chromatography to obtain anti-BCN-COOH.

-

Protocol 2: Synthesis of Dibenzocyclooctyne-N-hydroxysuccinimidyl ester (DBCO-NHS ester)

This synthesis typically starts from dibenzosuberenone.

-

Step 1: Synthesis of DBCO-Acid. A multi-step synthesis starting from dibenzosuberenone is employed to construct the dibenzoannulated eight-membered ring containing the strained alkyne and a carboxylic acid functionality. This often involves steps like reduction, bromination, and elimination reactions.

-

Step 2: Activation of DBCO-Acid with N-Hydroxysuccinimide (NHS).

-

Dissolve DBCO-Acid in a dry, aprotic solvent such as dichloromethane or DMF.

-

Add N-Hydroxysuccinimide (NHS) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

The resulting DBCO-NHS ester can be purified by crystallization or silica gel chromatography.

-

Bioconjugation Protocols

Protocol 3: General Procedure for Protein Labeling with a DBCO-NHS Ester

This protocol describes the labeling of a protein containing primary amines (e.g., lysine residues) with a DBCO-NHS ester.

-

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4).